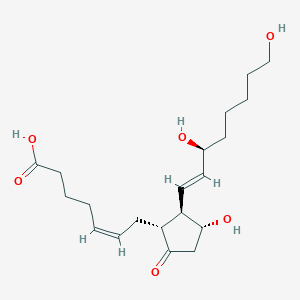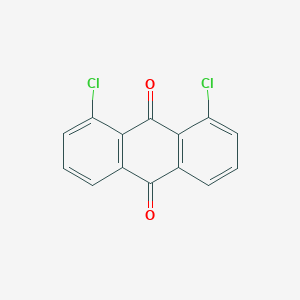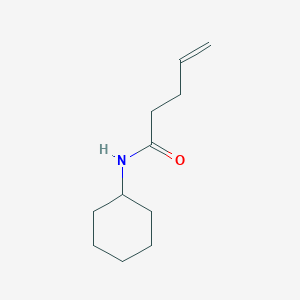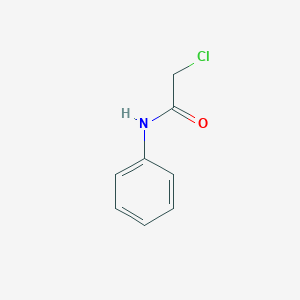
20-Hydroxy-PGE2
Vue d'ensemble
Description
20-Hydroxy-PGE2 is a product of cytochrome P450 metabolism of PGE2 . It is formed through ω-Oxidation at C-20 followed by β-oxidation and the loss of up to four carbons from the lower side chain . This compound is a prominent metabolic pathway for PGE2 and is the putative first intermediate in this chain of chemical transformations .
Synthesis Analysis
The synthesis of 20-Hydroxy-PGE2 involves the activation of arachidonic acid (AA) by the enzyme phospholipase A2 . Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH2) which is then converted to PGE2 .Molecular Structure Analysis
The molecular formula of 20-Hydroxy-PGE2 is C20H32O6 . It has an average mass of 368.465 Da and a monoisotopic mass of 368.219879 Da . The structure contains a total of 58 bonds, including 26 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Chemical Reactions Analysis
20-Hydroxy-PGE2 is a product of cytochrome P450 metabolism of PGE2 . The ω-Oxidation at C-20 followed by β-oxidation and the loss of up to four carbons from the lower side chain is a prominent metabolic pathway for PGE2 . 20-Hydroxy-PGE2 is the putative first intermediate in this chain of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 20-Hydroxy-PGE2 include a molecular formula of C20H32O6 , an average mass of 368.465 Da, and a monoisotopic mass of 368.219879 Da . It contains a total of 58 bonds, including 26 non-H bonds, 4 multiple bonds, 13 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 4 hydroxyl groups, 1 primary alcohol, and 2 secondary alcohols .Applications De Recherche Scientifique
Neuroscience
20-Hydroxy-PGE2 has been implicated in the modulation of neurovascular coupling, particularly after ischemic stroke. It is suggested that the compound may influence the vasoconstriction mediated by 20-HETE, a related eicosanoid, which can impair capillary dilation and thus affect blood flow in the brain . Additionally, it has been associated with age-related increases in systemic levels of PGE2, leading to metabolic changes in macrophages and microglia, which are linked to chronic inflammation and cognitive decline .
Immunology
In the realm of immunology, 20-Hydroxy-PGE2 plays a role in the regulation of immune responses. Studies have shown that PGE2 signaling mediates immune cell function and lysis, which can limit the survival of bacteria and Plasmodium oocysts in Anopheles gambiae, a vector for malaria . Moreover, PGE2 is known to suppress innate immunity during mucosal bacterial infections, influencing the activation and cytokine secretion of immune cells .
Oncology
The metabolites of PGE2, including 20-Hydroxy-PGE2, are involved in the inflammation pathways that contribute to the development and progression of various cancers. For instance, the COX-2/PGE2 pathway has been linked to oral squamous cell carcinoma (OSCC), and targeting this pathway could potentially slow tumor progression . Radiolabelled imaging probes targeting PGE2 have also been explored for their diagnostic and therapeutic potential in oncology .
Cardiology
In cardiovascular research, 20-Hydroxy-PGE2 is studied for its role in heart failure. PGE2, from which 20-Hydroxy-PGE2 is derived, has been reported to protect against heart failure by inhibiting TGF-β1 synthesis in cardiomyocytes and modulating the crosstalk between TGF-β1 and GRK2, which are involved in pro-hypertrophy and pro-fibrotic signaling .
Endocrinology
Prostaglandin E2 receptors, which would interact with 20-Hydroxy-PGE2, have multiple roles in female reproduction, affecting processes such as decidualization, ovulation, implantation, and pregnancy . The precise mechanisms of these receptors and the potential clinical use of EP agonists or antagonists in improving reproductive disorders are areas of active research.
Pharmacology
In pharmacology, the differences in binding and signaling between PGE1 and PGE2 mediated by prostaglandin E subtype receptors are of interest. Since 20-Hydroxy-PGE2 is a metabolite of PGE2, understanding these differences can inform the development of anti-inflammatory drugs and other therapeutic agents .
Dermatology
20-Hydroxy-PGE2 is relevant in dermatology due to its association with skin aging and inflammation. PGE2 levels, which increase with age and upon exposure to ultraviolet radiation, are linked to structural and functional changes in the skin, and by extension, 20-Hydroxy-PGE2 may also play a role in these processes .
Ophthalmology
While direct applications of 20-Hydroxy-PGE2 in ophthalmology are not well-documented, the broader category of prostaglandins, including PGE2, is of interest for their potential roles in ocular diseases and treatments. Nanotechnology and smart hydrogels are being explored for their ability to deliver drugs effectively across ocular barriers, which could be relevant for compounds like 20-Hydroxy-PGE2 .
Safety And Hazards
20-Hydroxy-PGE2 is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration .
Orientations Futures
The future directions of 20-Hydroxy-PGE2 research could involve further investigation into its role in various biological processes. For instance, one study found that pancreatic cancer cells undergoing cell death treatment activated dendritic cells more efficiently than those treated with other compounds . This suggests that 20-Hydroxy-PGE2 could have potential applications in cancer treatment .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-17,19,21-22,24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIGEYVZEVXWAD-NZGURKHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(CCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](CCCCCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316974 | |
| Record name | 20-Hydroxy-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 20-Hydroxy-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
20-Hydroxy-PGE2 | |
CAS RN |
57930-95-7 | |
| Record name | 20-Hydroxy-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57930-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 20-Hydroxyprostaglandin E2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057930957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Hydroxy-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20-Hydroxyprostaglandin E2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DUQ67RPB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 20-Hydroxy-PGE2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003247 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 20-Hydroxy Prostaglandin E2 in ram reproductive physiology?
A1: 20-Hydroxy Prostaglandin E2, along with 20-hydroxy Prostaglandin E1, is found in high concentrations in ram semen [, ]. While their exact roles remain unclear, their presence suggests a potential function in reproductive physiology. These compounds are primarily synthesized in the ram seminal vesicles [] and potentially the ampulla of the vas deferens [].
Q2: Which enzyme is primarily responsible for the biosynthesis of 20-Hydroxy Prostaglandin E2 in rams?
A2: Research points to CYP4F21, a cytochrome P450 enzyme, as the major catalyst for 20-Hydroxy-PGE2 biosynthesis in ram seminal vesicles []. This enzyme efficiently catalyzes the hydroxylation of Prostaglandin E2, as well as specific stable analogs of Prostaglandin H2, into their corresponding 20-hydroxy metabolites [].
A3: CYP4F21 shares a 74% amino acid sequence identity with CYP4F8, a human enzyme found in seminal vesicles []. This similarity suggests a potential homologous function in humans, highlighting a possible conserved pathway for 20-hydroxy prostaglandin production across different species. Further research is needed to confirm this hypothesis and explore the potential implications for human reproductive health.
Q3: What research methods were used to identify and characterize CYP4F21?
A4: Researchers employed a combination of molecular cloning, heterologous expression, and enzymatic assays to study CYP4F21 []. They initially identified a novel cytochrome P450 cDNA sequence from ram seminal vesicle RNA using RT-PCR with degenerate primers. After cloning the full coding region, they expressed CYP4F21 in yeast and characterized its catalytic activity through liquid chromatography-mass spectrometry []. This approach allowed them to directly link the enzyme to its specific catalytic activity in 20-hydroxy prostaglandin biosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)


![9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-](/img/structure/B31359.png)



![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)


![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)